![molecular formula C18H22ClNO2 B4058453 1-[(1-chloro-2-naphthyl)oxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B4058453.png)
1-[(1-chloro-2-naphthyl)oxy]-3-(1-piperidinyl)-2-propanol
Descripción general
Descripción
1-[(1-chloro-2-naphthyl)oxy]-3-(1-piperidinyl)-2-propanol is a useful research compound. Its molecular formula is C18H22ClNO2 and its molecular weight is 319.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.1339066 g/mol and the complexity rating of the compound is 335. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Beta-Adrenergic Receptor Blockers
"1-[(1-chloro-2-naphthyl)oxy]-3-(1-piperidinyl)-2-propanol" serves as a critical intermediate in the synthesis of beta-adrenergic blocking agents and antihypertensive drugs, such as propranolol and nadoxolol. Kapoor et al. (2003) improved the preparation process of racemic 1-chloro-3-(1-naphthyloxy)-2-propanol from 1-naphthol and epichlorohydrin, and conducted kinetic resolution studies to obtain highly optically pure forms of this compound using stereoselective hydrolysis with whole cell preparations containing enzymes from native sources (Kapoor et al., 2003).
Antibacterial Agent Synthesis
This chemical is also involved in the synthesis of novel antibacterial agents. Matsumoto et al. (1984) discussed the synthesis and structure-activity relationships of 1,4-dihydro-4-oxopyridinecarboxylic acids, including enoxacin, highlighting its potent in vitro and in vivo antibacterial activity. The study emphasized the significance of substituent variation at specific positions for enhancing antibacterial efficacy (Matsumoto et al., 1984).
Agricultural Applications
Omirzak et al. (2013) found that derivatives of "this compound" exhibit high growth-promoting activity upon pre-sowing treatment of beetroot seeds and potatoes, enhancing productivity by approximately 20%. This indicates potential agricultural applications in improving crop yield and health (Omirzak et al., 2013).
Photoluminescence Properties
The compound has been used in the synthesis of 2D coordination polymers with notable photoluminescence properties. Yu et al. (2006) synthesized two new 2D coordination polymers featuring enoxacin as a ligand, displaying strong blue fluorescence upon UV irradiation. This research opens avenues for the development of new materials with potential applications in sensing, imaging, and light-emitting devices (Yu et al., 2006).
Propiedades
IUPAC Name |
1-(1-chloronaphthalen-2-yl)oxy-3-piperidin-1-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2/c19-18-16-7-3-2-6-14(16)8-9-17(18)22-13-15(21)12-20-10-4-1-5-11-20/h2-3,6-9,15,21H,1,4-5,10-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMCDAJUMZVVKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2=C(C3=CC=CC=C3C=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



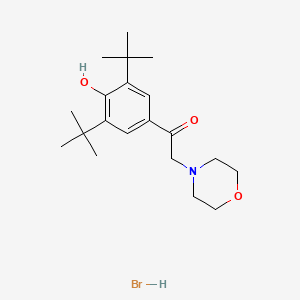
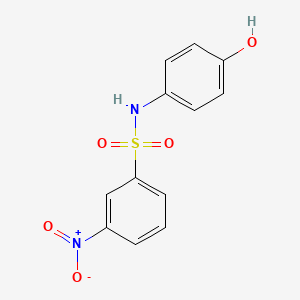
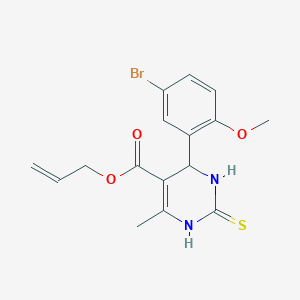
![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-N-(2-methoxypyridin-3-yl)benzamide](/img/structure/B4058413.png)
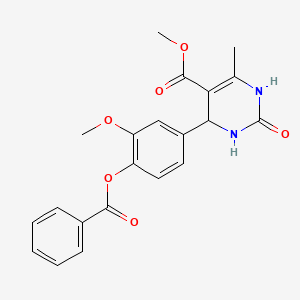
![propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,5-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate](/img/structure/B4058428.png)
![N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4058430.png)
![methyl 3-methyl-11-(6-nitro-1,3-benzodioxol-5-yl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4058432.png)
![methyl 4-[3-(3,5-dimethyl-1-piperidinyl)-2-hydroxypropoxy]benzoate hydrochloride](/img/structure/B4058434.png)
![ethyl [2-chloro-6-methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenoxy]acetate](/img/structure/B4058441.png)
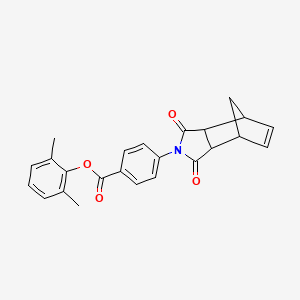
![N-(2-furylmethyl)-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4058456.png)
![1-(3-methylpyridin-4-yl)-4-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-1,4-diazepane](/img/structure/B4058464.png)
